Silychristin
Overview
Description
Silychristin is a flavonolignan, a constituent of silymarin, the standardized, active extract of the fruit of milk thistle . It is composed of a flavonoid and a lignan . Silychristin can exist as two stereoisomers, silychristin A (2R, 3S) and silychristin B (2S, 3R) .
Synthesis Analysis
The first total synthesis of silychristin was reported in a study . The key intermediate, the dihydrobenzofuran, was easily prepared in three steps from the readily available chalcone epoxide .Molecular Structure Analysis
Silychristin is a flavonolignan, meaning it is composed up of a flavonoid and a lignan . Major structural differences from silychristin A are highlighted in a study .Chemical Reactions Analysis
Silychristin and its derivatives were compared for their antioxidant capacity by the classical chemical method (ORAC) and by measurement of their radical scavenging activity inside the cells (CAA) .Physical And Chemical Properties Analysis
Silychristin is a natural product and one of the constituents of silymarin, the standardized, active extract of the fruit of milk thistle . It is the second most abundant constituent in silymarin, after silybin .Scientific Research Applications
Anti-inflammatory and Anti-arthritic Activities : Silymarin, which includes silychristin, exhibits significant anti-inflammatory and anti-arthritic activities, acting through the inhibition of 5-lipoxygenase (Gupta et al., 2000).
Hepatoprotection : Silymarin, composed of silychristin and other isomers, is primarily used for hepatoprotection in various liver diseases. It has antioxidative, anti-lipid peroxidative, antifibrotic, anti-inflammatory, membrane stabilizing, immunomodulatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).
Antioxidant Properties : Silychristin and its derivatives, like 2,3-dehydrosilychristin, are powerful antioxidants, showing more potent effects than silybin in various assays (Biedermann et al., 2016).
Treatment of Alcoholic Liver Disease and Hepatitis : Silymarin, including silychristin, is used to treat alcoholic liver disease, acute and chronic viral hepatitis, and toxin-induced liver diseases (Abenavoli et al., 2010).
Activation of Nrf2 Pathway : Silychristin is involved in activating the NFE2-related factor 2 (Nrf2) pathway, a key regulator of the cytoprotective response, suggesting its potential in treating or preventing several diseases (Vargas-Mendoza et al., 2020).
Drug-Drug Interactions and Pharmacokinetics : Silymarin, containing silychristin, undergoes phase I and II metabolism and is known for its safety profile, although its potential for drug interaction is a consideration (Wu et al., 2009).
Anticholestatic Properties : Silymarin shows novel anticholestatic properties in experimental models, indicating its potential as a hepatoprotective drug in cholestasis (Crocenzi & Roma, 2006).
Nanoemulsion for Hepatic Damage : Silymarin nanoemulsion, containing silychristin, has been shown to protect against carbon tetrachloride-induced hepatotoxicity in rats (Parveen et al., 2011).
Pancreatic α-Amylase Inhibitory Activity : Silychristin derivatives have been found to inhibit α-amylase, suggesting a role in diabetes treatment (Kato et al., 2018).
Multidrug Resistance Modulation : Silychristin derivatives have shown activity in modulating multidrug resistance, potentially useful in cancer treatment (Viktorová et al., 2019).
Extraction Techniques : Innovative extraction techniques for silymarin compounds, including silychristin, have been developed to enhance their recovery from plant matrices, indicating its importance in pharmaceutical and food industries (Lorenzo et al., 2020).
Safety And Hazards
Future Directions
Silymarin is a promising agent for cancer prevention, adjuvant cancer treatment, and reduction of iatrogenic toxicity . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIIPOXVWESJG-LMBCONBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187512 | |
Record name | Silicristin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silicristin | |
CAS RN |
33889-69-9 | |
Record name | Silychristin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33889-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicristin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicristin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silicristin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILICRISTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK279ER14X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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